molecular formula C9H5ClFN B1417007 (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile CAS No. 1192875-03-8

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile

Cat. No.: B1417007
CAS No.: 1192875-03-8
M. Wt: 181.59 g/mol
InChI Key: SKCYOZPXZHBKBL-WTKPLQERSA-N
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Description

(Z)-3-Chloro-3-(3-fluorophenyl)acrylonitrile (CAS 1192875-03-8) is a synthetic organic compound that serves as a valuable chemical intermediate in research and development, particularly in medicinal chemistry. The compound features both chloro and fluoro substituents on its core structure; the strategic incorporation of halogen atoms like chlorine is a common and successful tactic in drug design to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds . This product is supplied as a solid and has been characterized by various spectroscopic methods, including ¹H NMR and ¹³C NMR . Reported spectral data includes a ¹H NMR (400 MHz, DMSO-d6) with signals at δ 7.72-7.65 (m, 2H), 7.63-7.56 (m, 1H), 7.49-7.42 (m, 1H), and 7.03 (s, 1H) . Its primary research application is as a key building block in the synthesis of more complex molecules for pharmaceutical research. The presence of reactive functional groups makes it a versatile precursor for constructing heterocyclic systems or other target structures with potential biological activity. This product is intended for research purposes as a chemical reagent or synthetic intermediate. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes responsibility for confirming product identity and/or purity and for ensuring its safe handling and use in compliance with all applicable local, state, national, and international regulations. All sales are final.

Properties

IUPAC Name

(Z)-3-chloro-3-(3-fluorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9(4-5-12)7-2-1-3-8(11)6-7/h1-4,6H/b9-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCYOZPXZHBKBL-WTKPLQERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C(=C/C#N)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis from 3′-Fluoroacetophenone

The most widely documented method involves a two-step reaction sequence starting from 3′-fluoroacetophenone, as reported in patent WO 2009133389.

Reaction Scheme

  • Formylation : 3′-Fluoroacetophenone undergoes formylation with phosphoryl chloride (POCl₃) in dimethylformamide (DMF).
  • Cyanoalkylation : Intermediate treatment with hydroxylamine hydrochloride yields the target Z-isomer.

Experimental Protocol

Parameter Details
Starting material 3′-Fluoroacetophenone (80.0 g, 0.579 mol)
Solvent DMF (560 mL + 240 mL)
Reagents POCl₃ (92.50 mL, 1.01 mol), NH₂OH·HCl (45.17 g, 0.637 mol)
Temperature 39–45°C during POCl₃ addition; 40°C overnight for reaction completion
Workup Quenched with water, cooled to 5°C, filtered, and dried
Yield 71% (74.24 g pale yellow solid)

Key Observations

  • DMF acts as both solvent and catalyst.
  • Temperature control during POCl₃ addition prevents side reactions.
  • Stereochemical integrity of the Z-isomer is maintained via kinetic control during cyanoalkylation.

Alternative Pathways for Acrylonitrile Derivatives

While no direct alternatives for the Z-isomer are documented in the provided sources, general acrylonitrile synthesis principles suggest potential routes:

a. Knoevenagel Condensation

  • Aroylacetonitriles react with aldehydes under basic conditions to form α,β-unsaturated nitriles. For example, benzoylacetonitrile and phenylglyoxal produce furanyl-acrylonitriles in toluene with triethylamine (TEA) and tert-butyl hydroperoxide (TBHP).
  • Applicability : Requires tailored substrates but could be adapted for fluorophenyl analogs.

b. Michael Addition–Cyclization

  • β-Ketonitriles (e.g., 3-chloropropenal derivatives) undergo iodine-mediated cyclization with aqueous ammonia.
  • Example : 3-Chloropropenal, iodine, and NH₃ in dichloromethane yield β-ketonitriles, though this method primarily targets 4-fluorophenyl analogs.

Stereochemical Control Considerations

The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, as observed in structurally related acrylonitriles. For the target compound:

  • Stereoselectivity : Achieved via low-temperature reaction conditions and rapid quenching.
  • Purification : Recrystallization from methanol or ethanol enhances isomeric purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Addition Reactions: The acrylonitrile moiety can participate in addition reactions with nucleophiles, leading to the formation of substituted nitriles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile serves as a versatile building block in organic synthesis. It is utilized in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in multiple chemical reactions, making it a valuable intermediate in synthetic pathways.

Table 1: Synthesis Applications

Application AreaDescription
Organic SynthesisIntermediate for synthesizing complex molecules
Polymer ChemistryUsed in the development of specialty polymers
Agrochemical ProductionPrecursor for synthesizing agricultural chemicals

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies suggest that it may disrupt bacterial cell membranes, leading to cell death. This property is being explored for developing new antibacterial agents.

Anticancer Activity
The compound has shown promising results in anticancer research. In vitro studies reveal that it can induce cytotoxic effects on various cancer cell lines through mechanisms such as cell cycle arrest and the generation of reactive oxygen species.

Table 2: Biological Activity Data

Cell LineIC50 (µg/mL)Mechanism of Action
HCT1166.76G1/S phase arrest
A549193.93Apoptosis via reactive oxygen species

Medicinal Chemistry

Drug Development
Due to its biological activities, this compound is being investigated for potential therapeutic applications. Its ability to modulate biological pathways positions it as a candidate for drug development targeting various diseases, particularly cancers.

Case Studies

Case Study 1: Colon Cancer Treatment
A study focused on colon cancer demonstrated significant cytotoxicity of this compound against HCT116 cells. The mechanism involved ROS generation and modulation of the cell cycle, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the compound's effectiveness against several bacterial strains, revealing promising results in inhibiting growth. This suggests further exploration into its use as an antibiotic agent.

Mechanism of Action

The mechanism of action of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluorophenyl groups enhances its binding affinity and selectivity towards these targets. The acrylonitrile moiety can undergo further chemical transformations within biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Table 1: Bioactivity Comparison

Compound Substituents Bioactivity (GI₅₀ or IC₅₀) Key Feature
(Z)-3-Chloro-3-(3-fluorophenyl)acrylonitrile 3-Fluorophenyl, Cl Not reported Discontinued commercial status
Benzothiophene acrylonitrile 31 Benzo[b]thiophen-2-yl, 3,4-dimethoxyphenyl <10 nM (anticancer) Overcomes P-gp resistance
Compound 29 () 3-Chlorophenyl, 3,4-dichlorophenyl Estrogenic activity High yield (65%)

Structural and Spectral Differences

  • (Z)-3-(2-Chloro-6-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)acrylonitrile (1f2j) : Features a trifluoromethyl group, leading to distinct ¹³C NMR shifts (e.g., 125.27 ppm for C2-CF₃) compared to the target compound’s 113.8 ppm nitrile carbon .
  • (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile : The indole and trimethoxyphenyl groups contribute to a planar crystal structure stabilized by hydrogen bonding, as revealed by X-ray diffraction .

Table 2: NMR Data Comparison

Compound ¹³C NMR Shifts (Key Groups) Notable Features
This compound 162.0 (C-F), 113.8 (C≡N) Strong deshielding from F and Cl
Compound 1f2j () 125.27 (CF₃), 131.96 (C9) Electron-withdrawing CF₃ group
Benzothiophene acrylonitrile 32 ~128–130 (methoxy C) Enhanced solubility from OMe

Biological Activity

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile is an organic compound with a molecular formula of C₉H₅ClFN and a molecular weight of approximately 181.59 g/mol. This compound features a unique structure characterized by a chlorinated and fluorinated phenyl group attached to an acrylonitrile backbone. Its biological activity remains largely unexplored, but preliminary findings suggest potential applications in various scientific fields, particularly in medicinal chemistry and synthetic organic chemistry.

Structural Characteristics

The compound exhibits geometric isomerism, specifically the Z configuration, where the substituents on the double bond are on the same side. This structural feature plays a crucial role in its chemical behavior and biological activity.

Compound Name Structure Features Unique Characteristics
(Z)-3-chloro-3-(4-fluorophenyl)acrylonitrileSimilar Z configuration but different phenyl substitutionPotentially different biological activity
4-Chloro-3-fluorobenzonitrileContains a nitrile but lacks double bond geometryMay exhibit different reactivity patterns
2-Chloro-2-(4-fluorophenyl)acetonitrileDifferent positioning of chlorine and fluorineUnique steric hindrance affecting reactivity

While the specific mechanism of action for this compound has not been extensively documented, its reactivity can be attributed to the presence of the chloro and fluorophenyl groups. These groups influence electron density and reactivity of the acrylonitrile moiety, allowing interactions with various molecular targets through nucleophilic and electrophilic reactions.

Cytotoxicity and Antitumor Potential

Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds like 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile have shown significant apoptotic action through inhibition of anti-apoptotic proteins, suggesting that this compound might have similar properties .

In vitro assays using similar acrylonitrile derivatives have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cell lines such as HCT116. For example, another compound in this class caused significant cell accumulation in the G1/S phase, indicating its potential as an antitumor agent .

Case Studies

  • Synthesis and Activity : A study synthesized this compound from 3′-fluoroacetophenone using phosphoryl chloride in N,N-dimethylformamide (DMF). The resulting compound was evaluated for its reactivity patterns and potential biological applications .
  • Comparative Analysis : Research comparing various acrylonitrile derivatives indicated that small structural changes can lead to significant differences in biological activity. This highlights the importance of further investigation into this compound to explore its unique properties .

Q & A

Q. What are the recommended methods for synthesizing (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile with high stereochemical purity?

Stereoselective synthesis of this compound requires careful control of reaction conditions. A three-step approach involving cyanoenamine intermediates (e.g., β-chloroacrylonitrile derivatives) is effective, as demonstrated in studies of analogous acrylonitrile systems. Key steps include:

  • Use of halogenated aryl precursors to ensure regioselective coupling.
  • Stereochemical control via Ziegler-Natta-type catalysts or photoirradiation to favor the Z-configuration.
  • Purification via column chromatography or recrystallization to isolate the (Z)-isomer .

Q. How can spectroscopic techniques be optimized for characterizing this compound?

A multi-technique approach is critical:

  • NMR : ¹H and ¹³C NMR with deuterated solvents (e.g., CDCl₃) to resolve aromatic proton splitting patterns and confirm substituent positions.
  • X-ray diffraction : Single-crystal analysis (e.g., Cu-Kα radiation) resolves stereochemistry and bond angles, with data-to-parameter ratios >12.6 ensuring reliability .
  • HR-MS : High-resolution mass spectrometry (e.g., ESI-TOF) validates molecular weight and isotopic patterns, particularly for halogenated derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., RRKM theory) and experimental observations in reaction pathways?

Discrepancies, such as undetected predicted products (e.g., CH₂O in O(³P) + acrylonitrile reactions), arise from:

  • Intersystem crossing (ISC) : Triplet-to-singlet surface transitions may redirect reaction flux, as shown in studies where 87% of flux shifted to singlet pathways .
  • Jacobian transformations : Unfavorable center-of-mass to lab-frame conversions reduce sensitivity to low-yield products.
  • Methodological adjustments : Combine crossed molecular beam experiments with time-of-flight (TOF) spectrometry to detect transient intermediates, supplemented by RRKM-calculated branching ratios .

Q. What experimental design strategies optimize photocatalytic degradation parameters for acrylonitrile derivatives?

Box-Behnken design (BBD) is highly effective for multivariate optimization:

  • Variables : pH, catalyst loading (e.g., TiO₂/H₂O₂), and irradiation time.
  • Response surface methodology (RSM) : Models interactions between variables, achieving >95% degradation efficiency for acrylonitrile analogs.
  • Validation : Confirm via HPLC or GC-MS to quantify intermediates (e.g., chlorinated byproducts) .

Q. How do DFT calculations enhance understanding of electronic properties and reactivity?

Density functional theory (DFT) provides insights into:

  • Molecular electrostatic potential (MEP) : Identifies electrophilic/nucleophilic sites (e.g., cyano group reactivity).
  • Frontier orbitals : HOMO-LUMO gaps predict charge-transfer behavior, critical for applications in fluorophores or photopolymerization.
  • Reaction pathways : Transition-state analysis clarifies stereochemical outcomes and activation barriers, as demonstrated in anthracene-based acrylonitrile studies .

Environmental and Safety Considerations

Q. What methodologies are recommended for assessing environmental impact given limited ecotoxicological data?

For understudied compounds like this acrylonitrile derivative:

  • Read-across analysis : Use data from structurally similar compounds (e.g., 3-chlorophenanthrene) to estimate persistence, bioaccumulation, and toxicity.
  • QSAR modeling : Quantitative structure-activity relationships predict biodegradability and aquatic toxicity.
  • In silico tools : EPI Suite or TEST software can approximate physicochemical properties (e.g., log Kow) to guide risk assessments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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